molecular formula C7H7FN2O2 B8054130 Methyl 4-amino-5-fluoropicolinate CAS No. 1260665-42-6

Methyl 4-amino-5-fluoropicolinate

Cat. No.: B8054130
CAS No.: 1260665-42-6
M. Wt: 170.14 g/mol
InChI Key: DGVFLFDGJISPFI-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-fluoropicolinate is a useful research compound. Its molecular formula is C7H7FN2O2 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-amino-5-fluoropicolinate is a chemical compound that has garnered attention for its potential biological activities, particularly in agricultural applications as a herbicide. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C_7H_8FN_1O_2
Molecular Weight : Approximately 156.14 g/mol

The compound features a fluorine atom at the 5-position and an amino group at the 4-position of the picolinate structure, derived from pyridine. The presence of these functional groups enhances its lipophilicity and alters its interaction with biological targets, contributing to its herbicidal properties.

Herbicidal Properties

This compound has been primarily studied for its effectiveness as a herbicide. Research indicates that it exhibits strong activity against various plant species, making it a valuable candidate for agricultural applications. The fluorine substituent is particularly significant as it increases the compound's efficacy by enhancing its absorption and interaction with plant enzymes involved in growth regulation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. It is believed to interact with various molecular targets, including:

  • Enzymes : Involved in plant growth regulation.
  • Receptors : Potentially affecting pathways related to herbicide resistance.

Understanding these interactions is crucial for optimizing the compound's efficacy and minimizing the development of resistance among target weed species .

Synthesis Methods

Several methods have been developed for synthesizing this compound. A common approach involves:

  • Fluorination : A precursor compound is fluorinated to introduce the fluorine atom.
  • Amination : The resulting compound undergoes amination to introduce the amino group.

These steps can be modified to enhance yield and purity .

Efficacy Studies

A series of studies have demonstrated the herbicidal efficacy of this compound against specific weed species. For instance, it has shown significant activity in controlled environments, with reductions in weed biomass observed at various concentrations.

Comparative Analysis with Other Compounds

A comparative analysis of similar compounds reveals that this compound offers unique advantages due to its structural features. The following table summarizes key features of related compounds:

Compound NameKey FeaturesUnique Aspects
Methyl 4-amino-5-chloropicolinateChlorine atom instead of fluorineDifferent reactivity due to chlorine's properties
Methyl 4-amino-5-bromopicolinateBromine atom instead of fluorineBromine's size affects sterics and reactivity
This compoundFluorine atom enhances lipophilicityInfluences interactions with biological targets

Properties

IUPAC Name

methyl 4-amino-5-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVFLFDGJISPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191759
Record name 2-Pyridinecarboxylic acid, 4-amino-5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-42-6
Record name 2-Pyridinecarboxylic acid, 4-amino-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260665-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 4-amino-5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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